molecular formula C6H2Br2O2 B160935 2,5-Dibromo-1,4-benzoquinone CAS No. 1633-14-3

2,5-Dibromo-1,4-benzoquinone

Cat. No.: B160935
CAS No.: 1633-14-3
M. Wt: 265.89 g/mol
InChI Key: KNPAQJBQOIAPBP-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,4-benzoquinone is an organic compound with the molecular formula C6H2Br2O2. It is a derivative of benzoquinone, where two bromine atoms are substituted at the 2 and 5 positions of the quinone ring. This compound is known for its distinctive light yellow to brown crystalline appearance and has a molecular weight of 265.89 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2,5-Dibromo-1,4-benzoquinone are several components of the photosynthetic electron transport chain (pETC) in organisms like Mastigocladus laminosus. These include Apocytochrome f, Cytochrome b6-f complex subunits 4, 5, 6, 7, 8, Cytochrome b6, and Cytochrome b6-f complex iron-sulfur subunit . These targets play crucial roles in the photosynthetic process, facilitating the transfer of electrons and the generation of energy.

Mode of Action

At low concentrations, this compound inhibits the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .

Biochemical Pathways

The compound primarily affects the photosynthetic electron transport chain (pETC), a crucial pathway in photosynthetic organisms. By acting as an antagonist to plastoquinone and an electron acceptor, it can disrupt the normal flow of electrons within this pathway, potentially affecting the organism’s ability to generate energy through photosynthesis .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and its overall effect on the organism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal electron flow within the photosynthetic electron transport chain. This disruption can inhibit the organism’s ability to carry out photosynthesis effectively, which could have significant downstream effects on its energy production and overall survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-1,4-benzoquinone can be synthesized through the bromination of 1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-1,4-benzoquinone is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an electron acceptor and inhibitor of electron transport makes it valuable in various research applications .

Properties

IUPAC Name

2,5-dibromocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPAQJBQOIAPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337493
Record name 2,5-Dibromo-1,4-benzoquinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-14-3
Record name 2,5-Dibromo-1,4-benzoquinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1,4-benzoquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-1,4-benzoquinone
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Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromohydroquinone (1) (5 g, 18.6 mol) in acetonitrile (250 ml) was added cerium ammonium nitrate (21.4 g, 39.0 mmol), in small portions. The clear orange solution was stirred for 10 min at room temperature, diluted with water (80 ml) and extracted with chloroform (3×200 ml). The combined chloroform layers were dried over sodium sulphate and evaporated, yielding 3.5 g (71%) of the quinone (2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-Dibromo-1,4-benzoquinone in bioelectrocatalysis?

A1: Research has demonstrated the potential of this compound as a mediator in bioelectrocatalytic systems. A study utilizing immobilized Gluconobacter oxydans bacteria for glucose oxidation revealed that this compound exhibited superior efficiency compared to other mediators tested, including ferrocene and 2-methyl-1,4-benzoquinone. [] This efficiency is characterized by the system's high maximum reaction rate and favorable ratios of Michaelis constants to distribution constants for both the substrate (glucose) and the electron acceptor. []

Q2: How does this compound interact with DNA?

A2: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis has shed light on the reactivity of this compound towards oligonucleotides. The compound forms 1:1 adducts with single-stranded DNA. [] Interestingly, its interaction is significantly stronger than its methylated counterpart, 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone, indicating that the methyl groups hinder the binding process. [] Collision-induced dissociation studies further revealed that the adducts formed between this compound and DNA undergo characteristic fragmentation patterns, highlighting the specific nature of their interaction. []

Q3: What are the potential environmental concerns associated with this compound?

A3: this compound, classified as a halobenzoquinone (HBQ), has been identified as an emerging disinfection byproduct (DBP) in drinking water. [] Studies have detected this compound in drinking water at median concentrations ranging from 4 to 50 ng/L. [] Chronic exposure to these environmentally relevant concentrations has been linked to oxidative stress and DNA damage in human colon and liver cells. [] Notably, this compound exhibited the highest toxicity among the tested HBQs in liver cells. [] This highlights the need for further research into its long-term impact on human health and the development of effective mitigation strategies.

Q4: Are there methods to reduce this compound contamination in drinking water?

A4: While further research is needed to fully understand the long-term environmental impact of this compound, a simple and effective method for reducing its concentration in drinking water has been identified: boiling. Heating water to 100°C has been shown to efficiently decrease the levels of this compound, along with other concerning HBQs. [] This suggests that boiling water prior to consumption could serve as a practical approach to minimize potential exposure to this emerging DBP.

Q5: Can this compound be utilized in organic synthesis?

A5: Yes, this compound serves as a valuable starting material in organic synthesis. One notable application involves its photoinduced self-substitution reactions in the presence of N,N-dimethyl-t-butylamine. [] This reaction pathway allows for the synthesis of novel oligo(halobenzoquinoid) compounds, including dimers, trimers, and even pentamers of this compound. [] This highlights the versatility of this compound as a building block for generating structurally diverse molecules with potential applications in various fields.

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